molecular formula C10H15N3O2 B12728594 Ethanimidamide, 2-((2-ethyl-6-methyl-3-pyridinyl)oxy)-N-hydroxy- CAS No. 132401-88-8

Ethanimidamide, 2-((2-ethyl-6-methyl-3-pyridinyl)oxy)-N-hydroxy-

Cat. No.: B12728594
CAS No.: 132401-88-8
M. Wt: 209.24 g/mol
InChI Key: VOAYNSJQBKTUAO-UHFFFAOYSA-N
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Description

2-Ethyl-6-methylpyride-3-iloxyacetic amidoxime is a chemical compound that belongs to the class of amidoximes. Amidoximes are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amidoxime functional group, which is known for its ability to release nitric oxide (NO) under certain conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6-methylpyride-3-iloxyacetic amidoxime typically involves the reaction of 2-Ethyl-6-methylpyride-3-iloxyacetic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired amidoxime .

Industrial Production Methods

In an industrial setting, the production of 2-Ethyl-6-methylpyride-3-iloxyacetic amidoxime can be scaled up using a continuous flow reactor. This method allows for better control over reaction conditions and yields higher purity products. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-methylpyride-3-iloxyacetic amidoxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethyl-6-methylpyride-3-iloxyacetic amidoxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-6-methylpyride-3-iloxyacetic amidoxime involves its ability to release nitric oxide (NO) upon oxidation. This process is catalyzed by various hemoproteins such as cytochrome P450. The released NO can then interact with molecular targets, including guanylate cyclase, leading to various physiological effects such as vasodilation and reduced blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-6-methylpyride-3-iloxyacetic amidoxime is unique due to its specific combination of the amidoxime group with the 2-ethyl-6-methylpyride-3-iloxyacetic backbone. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

132401-88-8

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

2-(2-ethyl-6-methylpyridin-3-yl)oxy-N'-hydroxyethanimidamide

InChI

InChI=1S/C10H15N3O2/c1-3-8-9(5-4-7(2)12-8)15-6-10(11)13-14/h4-5,14H,3,6H2,1-2H3,(H2,11,13)

InChI Key

VOAYNSJQBKTUAO-UHFFFAOYSA-N

Isomeric SMILES

CCC1=C(C=CC(=N1)C)OC/C(=N\O)/N

Canonical SMILES

CCC1=C(C=CC(=N1)C)OCC(=NO)N

Origin of Product

United States

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